molecular formula C10H11ClN2OS B2416609 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride CAS No. 2320603-00-5

5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride

Cat. No. B2416609
CAS RN: 2320603-00-5
M. Wt: 242.72
InChI Key: MIOAFXCLLLKGDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . A novel one-pot green approach has been designed to synthesize new oxazole derivatives . The preparation of isoxazole derivatives via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium has been reported .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .

Scientific Research Applications

Chemical Scaffold for Synthesis

5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride serves as a valuable scaffold for the synthesis of highly functionalized isoxazoles and heterocyclic compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine derivatives highlights its utility in creating functionalized 3-(pyridin-3-yl)isoxazoles, which are critical for developing novel chemical entities with potential biological activities (Ruano, Fajardo, & Martín, 2005).

Corrosion Inhibition

Compounds derived from the pyridine and isoxazole groups have shown effectiveness as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion. This application is significant in industrial processes where metal longevity and integrity are crucial. Specifically, the study of pyridine–pyrazole compounds on steel in hydrochloric acid solutions has identified these derivatives as potent inhibitors, enhancing the durability and resistance of steel against corrosive environments (Bouklah et al., 2005).

Antimycobacterial Agents

Isoxazole derivatives, including those related to 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole, have been explored for their antimycobacterial properties. Novel 1,3,4-oxadiazole and benzothiazolylthioether derivatives of 4-arylmethylidene-3-substituted-isoxazol-5(4H)-one have shown promising activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis and related infections (Chavan et al., 2019).

Oligonucleotide Synthesis

In the realm of molecular biology, pyridine hydrochloride derivatives have been employed as activating agents in the synthesis of oligonucleotides. This approach has facilitated the synthesis of mixed-base oligonucleotides from nucleoside reagents containing unprotected amino groups, offering a versatile tool for genetic research and biotechnological applications (Gryaznov & Letsinger, 1992).

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

5-methyl-4-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.ClH/c1-8-9(6-12-13-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOAFXCLLLKGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CSC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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